molecular formula C16H10F4N4O2 B13358657 1-[4-(difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13358657
M. Wt: 366.27 g/mol
InChI Key: PQAQWGQQCZOIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound with the molecular formula C16H10F4N4O2. This compound is part of the triazole family, known for its diverse applications in various fields, including medicinal chemistry and agriculture. The presence of difluoromethoxy and difluorophenyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under controlled conditions.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using suitable fluorinating agents.

    Coupling Reactions: The final coupling of the difluoromethoxyphenyl and difluorophenyl groups to the triazole ring is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or difluorophenyl groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to advancements in crop protection and drug discovery.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit the biosynthesis of essential biomolecules in microorganisms, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[4-(Difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has a similar structure but differs in the position of the difluorophenyl group, which may result in different chemical and biological properties.

    1-[4-(Difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide: Another similar compound with a different substitution pattern, potentially leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H10F4N4O2

Molecular Weight

366.27 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H10F4N4O2/c17-11-2-1-3-12(18)13(11)22-15(25)14-21-8-24(23-14)9-4-6-10(7-5-9)26-16(19)20/h1-8,16H,(H,22,25)

InChI Key

PQAQWGQQCZOIMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.